REACTION_CXSMILES
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[CH3:1][NH:2][C:3]([NH2:5])=[O:4].[CH2:6]=[C:7]1[O:10][C:9](=O)[CH2:8]1>CO>[CH3:1][N:2]1[C:7]([CH3:6])=[CH:8][C:9](=[O:10])[NH:5][C:3]1=[O:4]
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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CNC(=O)N
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Name
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|
Quantity
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26.4 g
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Type
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reactant
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Smiles
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C=C1CC(O1)=O
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Name
|
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Quantity
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50 mL
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Type
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solvent
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Smiles
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CO
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction was filtered
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Type
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WASH
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Details
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the filtered solid was washed with MeOH (20 mL)
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Type
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CUSTOM
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Details
|
dried
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Name
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|
Type
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product
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Smiles
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CN1C(NC(C=C1C)=O)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 18% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |